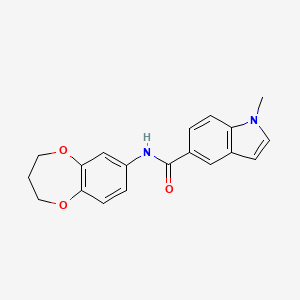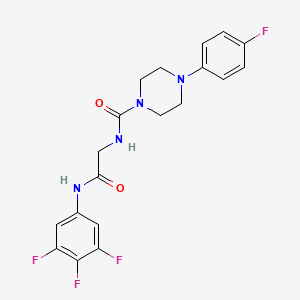![molecular formula C19H22N4O4S B11004300 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11004300.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound with the following structural formula:
C11H16N2OS
This compound belongs to the thiazole family and contains a thiazole ring fused with an imidazolidinone ring. Thiazoles are heterocyclic compounds known for their diverse biological activities.
Preparation Methods
The synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide involve several steps
-
Thiazole Formation
- Start with 4,5-dimethyl-2-aminobenzenethiol.
- React it with chloroacetyl chloride to form the thiazole ring.
- Protect the amino group with a suitable protecting group.
- Dehydrate the compound to obtain the thiazole intermediate.
-
Imidazolidinone Formation
- Start with 4-methoxyphenylethylamine.
- React it with ethyl isocyanate to form the imidazolidinone ring.
- Dehydrate the compound to obtain the imidazolidinone intermediate.
-
Coupling Reaction
- Combine the thiazole and imidazolidinone intermediates.
- Remove the protecting group from the amino group.
- Acetylate the amino group to form the final compound.
Industrial production methods: may involve modifications or optimizations of these steps for large-scale synthesis.
Chemical Reactions Analysis
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the imidazolidinone ring is possible.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are relevant.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit antimicrobial, antiviral, or anticancer properties.
Chemical Research: Used as a building block in organic synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide stands out due to its unique combination of thiazole and imidazolidinone rings. Similar compounds include:
Properties
Molecular Formula |
C19H22N4O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C19H22N4O4S/c1-11-12(2)28-18(20-11)22-16(24)10-15-17(25)23(19(26)21-15)9-8-13-4-6-14(27-3)7-5-13/h4-7,15H,8-10H2,1-3H3,(H,21,26)(H,20,22,24) |
InChI Key |
LOSGNTWUFBBKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B11004222.png)

![4-[(6-chloro-7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11004238.png)
![methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate](/img/structure/B11004242.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11004246.png)
![2-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11004250.png)
![3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B11004258.png)
methanone](/img/structure/B11004270.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B11004274.png)
![(6-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11004280.png)
![N-[2-(dimethylsulfamoyl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11004284.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B11004296.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B11004306.png)
